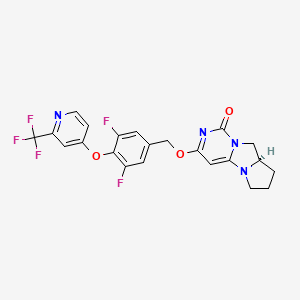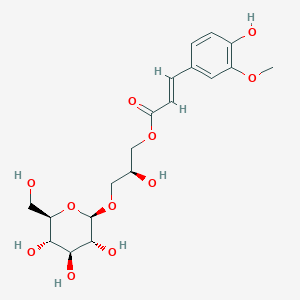
Regaloside F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regaloside F is a phenolic glycerol glucoside that can be found in the bulbs of lilies, specifically Lilium lancifolium . It has the molecular formula C19H26O11 and a molecular weight of 430.4 g/mol . This compound is known for its potential protective effects on cells and its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside F is typically obtained through extraction from lily plants. The extraction can be carried out using water, acid, or organic solvents . The process involves crystallization and chromatography techniques to purify the compound to a higher degree .
Industrial Production Methods
In industrial settings, deep eutectic solvents (DESs) have been optimized to extract phenolic acids, including this compound, from lily bulbs. The optimized conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a water ratio in the DES of 20% . This method is considered efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Regaloside F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions include modified phenolic glycerol glucosides, which can have different biological activities and applications.
Scientific Research Applications
Regaloside F has a wide range of applications in scientific research:
Mechanism of Action
Regaloside F exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells . The molecular targets include mitochondrial pathways, where it helps in maintaining mitochondrial integrity and function .
Comparison with Similar Compounds
Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside C
- Regaloside E
- Regaloside G
Uniqueness
Regaloside F is unique due to its specific structure and the dual feruloyl groups attached to the glycerol backbone . This structure contributes to its potent antioxidant properties and its ability to protect cells from oxidative damage.
Properties
Molecular Formula |
C19H26O11 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H26O11/c1-27-13-6-10(2-4-12(13)22)3-5-15(23)28-8-11(21)9-29-19-18(26)17(25)16(24)14(7-20)30-19/h2-6,11,14,16-22,24-26H,7-9H2,1H3/b5-3+/t11-,14-,16-,17+,18-,19-/m1/s1 |
InChI Key |
ZGENOXMVMATRDW-FSTLHUPISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


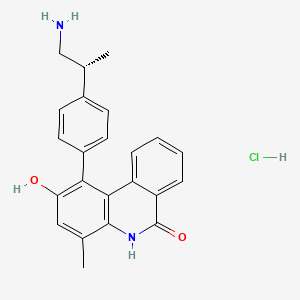
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperidine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B11933678.png)
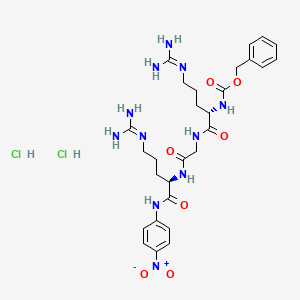
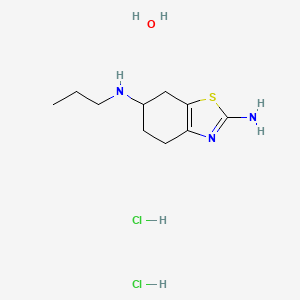
![2-[5-(Cyclopropylmethyl)-3-(4-fluorophenyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11933690.png)
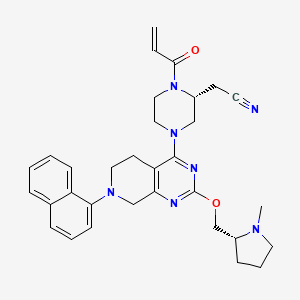
![3-[amino-[bis(2-chloroethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B11933704.png)
![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)

![(5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11933724.png)
![[(1S)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2R)-1-[(2R)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B11933740.png)
![N-[(4-fluorophenyl)methyl]-2-[(3S)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2R)-1,1,1-trifluoropropan-2-yl]acetamide](/img/structure/B11933743.png)
![(2E)-3-{4-[(1E)-2-(2-Chloro-4-fluorophenyl)-1-(1H-indazol-5-YL)but-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B11933750.png)
